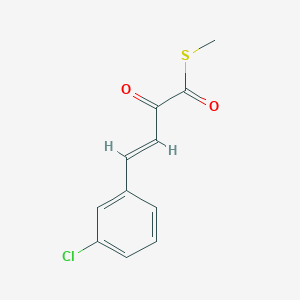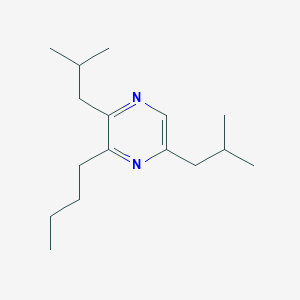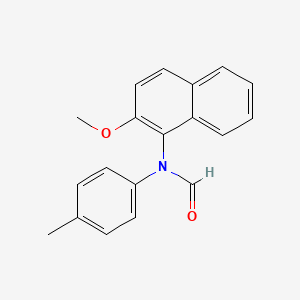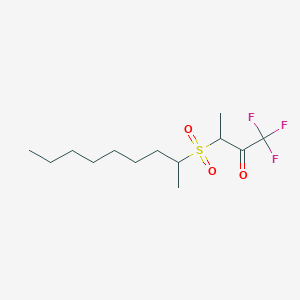
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one is an organic compound characterized by the presence of trifluoromethyl and sulfonyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular structure consists of 23 hydrogen atoms, 13 carbon atoms, 3 oxygen atoms, 1 sulfur atom, and 3 fluorine atoms .
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-3-buten-2-one with nonane-2-sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with fluorinated functional groups.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-3-(nonane-2-sulfonyl)butan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-methyl-butan-2-one: This compound has a similar trifluoromethyl group but differs in its alkyl chain length and functional groups.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound contains a phenyl group and an alcohol functional group, making it distinct in terms of reactivity and applications.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound features a phenyl group and an alkyne functional group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
674304-91-7 |
|---|---|
Formule moléculaire |
C13H23F3O3S |
Poids moléculaire |
316.38 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-nonan-2-ylsulfonylbutan-2-one |
InChI |
InChI=1S/C13H23F3O3S/c1-4-5-6-7-8-9-10(2)20(18,19)11(3)12(17)13(14,15)16/h10-11H,4-9H2,1-3H3 |
Clé InChI |
BJXSSYFVBGVHHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)S(=O)(=O)C(C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
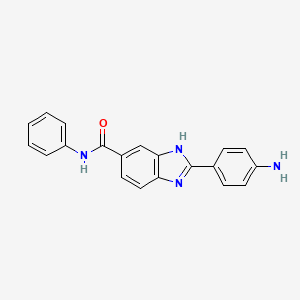
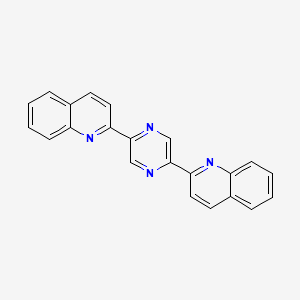
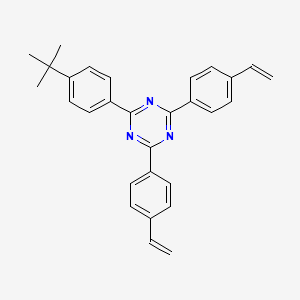
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
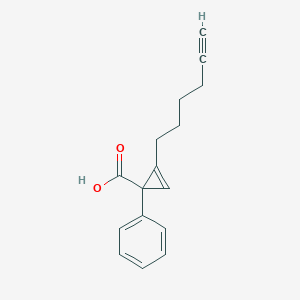
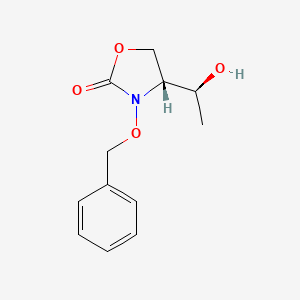
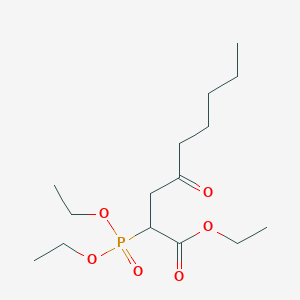
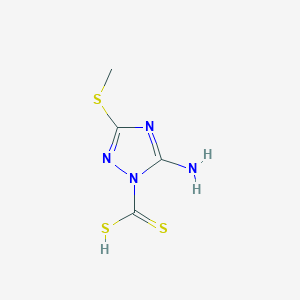
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
